ethyl 3-{4-methyl-6-oxo-2-[N'-(4-phenoxyphenyl)carbamimidamido]-1,6-dihydropyrimidin-5-yl}propanoate
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Overview
Description
ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a phenoxy group, an anilino group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Phenoxy and Anilino Groups: The phenoxy and anilino groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone. This step may require the use of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate (MgSO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: NaH, KOtBu, anhydrous solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA, involved in genetic coding.
Thymine: Another nucleobase in DNA, playing a crucial role in genetic information storage.
The uniqueness of ETHYL 3-(2-{[IMINO(4-PHENOXYANILINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 3-[2-[(E)-[amino-(4-phenoxyanilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C23H25N5O4/c1-3-31-20(29)14-13-19-15(2)25-23(27-21(19)30)28-22(24)26-16-9-11-18(12-10-16)32-17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H4,24,25,26,27,28,30) |
InChI Key |
JDARYUBSEMUURA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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